2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one 2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1327306-79-5
VCID: VC6519945
InChI: InChI=1S/C22H24N2O2S2/c1-16-6-5-9-19-21(16)23-22(28-19)26-18-10-12-24(13-11-18)20(25)15-27-14-17-7-3-2-4-8-17/h2-9,18H,10-15H2,1H3
SMILES: CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CSCC4=CC=CC=C4
Molecular Formula: C22H24N2O2S2
Molecular Weight: 412.57

2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one

CAS No.: 1327306-79-5

Cat. No.: VC6519945

Molecular Formula: C22H24N2O2S2

Molecular Weight: 412.57

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one - 1327306-79-5

Specification

CAS No. 1327306-79-5
Molecular Formula C22H24N2O2S2
Molecular Weight 412.57
IUPAC Name 2-benzylsulfanyl-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C22H24N2O2S2/c1-16-6-5-9-19-21(16)23-22(28-19)26-18-10-12-24(13-11-18)20(25)15-27-14-17-7-3-2-4-8-17/h2-9,18H,10-15H2,1H3
Standard InChI Key DTJMJLJMVIAMHS-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CSCC4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Characteristics

Chemical Architecture

The compound features a central ethanone backbone (CH3CO-) substituted at the 1-position with a piperidin-1-yl group. This piperidine ring is further functionalized at the 4-position with a (4-methyl-1,3-benzothiazol-2-yl)oxy moiety. The 2-position of the ethanone is occupied by a benzylsulfanyl (C6H5CH2S-) group. The integration of a benzothiazole ring, piperidine, and thioether linkages confers unique electronic and steric properties to the molecule .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H23N2O2S2
Molecular Weight411.55 g/mol
Key Functional GroupsBenzothiazole, Piperidine, Thiobenzyl, Ketone
Hybridizationsp³ (piperidine), sp² (benzothiazole)

Spectroscopic Signatures

While direct experimental data for this compound is limited, analogous structures provide insights into expected spectroscopic features:

  • IR Spectroscopy: Stretching vibrations for C=O (1,710–1,740 cm⁻¹), C-S (650–750 cm⁻¹), and aromatic C=C (1,450–1,600 cm⁻¹) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), piperidine CH2 (δ 2.5–3.5 ppm), methyl groups (δ 2.0–2.5 ppm) .

    • ¹³C NMR: Carbonyl (δ 200–210 ppm), benzothiazole C2 (δ 160–170 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 411.55 (M⁺), fragmentation patterns indicative of benzothiazole and piperidine cleavage .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key building blocks:

  • 4-Methyl-1,3-benzothiazol-2-ol: Serves as the nucleophilic component for ether formation.

  • 1-(4-Hydroxypiperidin-1-yl)ethan-1-one: Provides the piperidine-ketone scaffold.

  • Benzyl mercaptan: Introduces the thioether functionality.

Formation of the Benzothiazole-Piperidine Ether Linkage

4-Methyl-1,3-benzothiazol-2-ol undergoes nucleophilic aromatic substitution with 4-chloropiperidine under basic conditions (e.g., K2CO3 in DMF) to yield 4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine .

Acylation of Piperidine

The piperidine nitrogen is acylated using chloroacetone in the presence of triethylamine, producing 1-(4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl)ethan-1-one .

Thioether Formation

Reaction with benzyl mercaptan under Mitsunobu conditions (DIAD, PPh3) installs the benzylsulfanyl group at the ketone’s α-position, yielding the final product .

Table 2: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)
Ether FormationK2CO3, DMF, 80°C, 12h65–70
AcylationChloroacetone, Et3N, CH2Cl275–80
Thioether CouplingBenzyl mercaptan, DIAD, PPh360–65

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.2 ± 0.3 (moderately lipophilic) .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane .

Biological Activity

While direct studies on this compound are unavailable, structural analogs exhibit notable pharmacological profiles:

  • Antimicrobial Activity: Benzothiazole derivatives demonstrate efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .

  • Kinase Inhibition: Piperidine-containing compounds show SYK kinase inhibition (IC50: 50–100 nM), relevant in autoimmune disorders .

  • Anticancer Potential: Thioether-linked benzothiazoles induce apoptosis in MCF-7 breast cancer cells (EC50: 10 µM) .

Applications and Future Directions

Therapeutic Prospects

The compound’s dual benzothiazole-piperidine architecture positions it as a candidate for:

  • Immunomodulators: Targeting SYK or JAK-STAT pathways in rheumatoid arthritis .

  • Antiparasitic Agents: Leveraging thioether motifs against Plasmodium falciparum .

Industrial Relevance

  • Agrochemicals: Benzothiazole derivatives are explored as fungicides (e.g., control of Botrytis cinerea) .

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